molecular formula C17H20N8OS B2936345 N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034357-19-0

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2936345
CAS RN: 2034357-19-0
M. Wt: 384.46
InChI Key: YSBCGHVTQOKNAT-UHFFFAOYSA-N
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Description

The compound “N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a complex organic molecule. It is related to a class of compounds known as thiadiazole-based covalent triazine frameworks . These frameworks are often used in the detection of primary aromatic amines (PAAs), a class of persistent and highly toxic organic pollutants .


Synthesis Analysis

The synthesis of this compound involves the introduction of an electron-deficient monomer, 4,4′-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde (BTDD), into a 2D framework to construct fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets . This process results in a higher fluorescence quantum yield due to the BTDD fragment being well dispersed in the 2D framework .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. The presence of the benzo[c][1,2,5]thiadiazole (BTZ) motif suggests that it may have interesting optoelectronic and photophysical properties .


Chemical Reactions Analysis

The compound’s chemical reactions primarily involve its use as a fluorescent sensor for the detection of PAAs . The F-CTF-3 nanosheet, derived from this compound, shows high sensitivity and selectivity for PAA detection by fluorescence quenching .

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives, closely related to the query compound, have been studied for their corrosion inhibiting effects on steel in acidic conditions. These compounds show significant inhibition efficiencies, providing a protective layer against corrosion through both physical and chemical adsorption mechanisms. This research highlights the potential of such derivatives in enhancing the durability and lifespan of metal components in corrosive environments (Hu et al., 2016).

Antimicrobial Activity

Various derivatives incorporating thiadiazole, triazine, and benzimidazole moieties have been synthesized and evaluated for their antimicrobial properties. These compounds have demonstrated moderate effects against bacterial and fungal species, suggesting their potential in developing new antimicrobial agents (Abdel‐Aziz et al., 2008).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds incorporating thiadiazole and triazine rings has been a focus of research, aiming to explore their biological activities. These studies involve the creation of novel chemical structures that could serve as the basis for developing new therapeutic agents with potential antibacterial and antifungal activities (Patel et al., 2015).

Insecticidal Properties

Research on synthesizing heterocycles that incorporate a thiadiazole moiety has indicated their effectiveness as insecticidal agents against specific pests, such as the cotton leafworm, Spodoptera littoralis. This application is crucial for agricultural practices, offering a chemical means to control pest populations and protect crops (Fadda et al., 2017).

Anticancer Activity

Compounds with thiadiazolotriazinone structures have been synthesized and assessed for their anticancer properties. These studies aim to identify new chemical entities that could inhibit the growth of cancer cells, contributing to the development of novel anticancer therapies (Tiwari et al., 2017).

properties

IUPAC Name

N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8OS/c1-24(2)16-19-14(20-17(21-16)25-7-3-4-8-25)10-18-15(26)11-5-6-12-13(9-11)23-27-22-12/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,18,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBCGHVTQOKNAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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